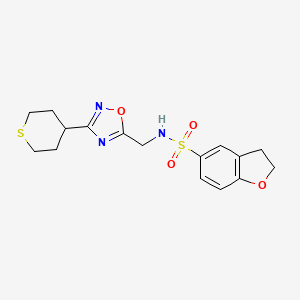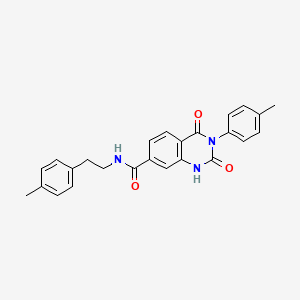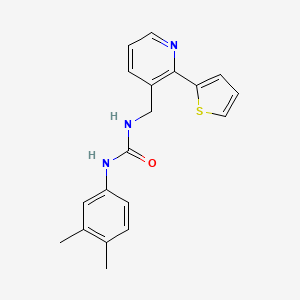![molecular formula C24H26N4O5 B2917390 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide CAS No. 877633-74-4](/img/structure/B2917390.png)
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a nitrobenzamide group, which consists of a benzene ring attached to a nitro group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and piperazine rings would likely contribute to the overall stability of the molecule. The nitro group attached to the benzene ring would likely make the molecule more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence its properties .Scientific Research Applications
Radiolabeled Antagonists for PET Studies
A notable application involves the use of radiolabeled antagonists for positron emission tomography (PET) imaging to study serotonin 5-HT1A receptors. For instance, [18F]p-MPPF, a compound related to the furanyl-piperazine class, has been extensively used to investigate the serotonergic neurotransmission system through PET, highlighting the significance of furanyl-piperazine derivatives in neuroimaging (Plenevaux et al., 2000; Plenevaux et al., 2000).
Structure-Affinity Relationship Studies
Research on the structural modifications of similar compounds has been conducted to understand their binding profiles at various receptors, such as dopamine D(4) and serotonin 5-HT(1A) receptors. These studies are crucial for the development of new pharmacological agents with potential therapeutic applications (Perrone et al., 2000).
Synthesis and Pharmacological Evaluation
Compounds with a similar structural framework have been synthesized and evaluated for their pharmacological properties, such as antidepressant and antianxiety activities. These evaluations contribute to the understanding of the potential therapeutic benefits of furanyl-piperazine derivatives (Kumar et al., 2017).
Ligands for Dopamine Receptors
Studies on benzamide PB12, a potent and selective ligand for dopamine D(4) receptors, exemplify the ongoing interest in developing receptor-specific probes for neuroscientific research, contributing to our understanding of neurotransmitter systems and potential targets for drug development (Colabufo et al., 2001).
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for some other purpose, the research directions would depend on the specific goals of that field .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-32-21-9-7-19(8-10-21)26-11-13-27(14-12-26)22(23-6-3-15-33-23)17-25-24(29)18-4-2-5-20(16-18)28(30)31/h2-10,15-16,22H,11-14,17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUENRKSPHJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

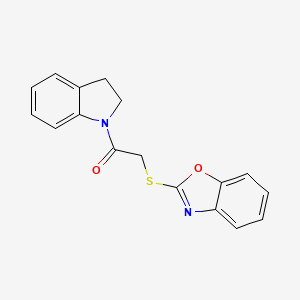
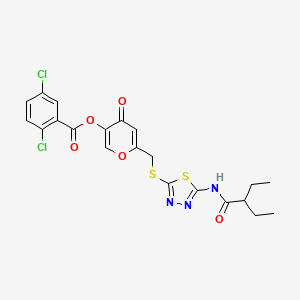

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)
![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)
